1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is a compound that features a pyrrolidine ring substituted with a hydroxyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler compound with similar imidazole functionality.
Pyrrolidin-3-ol: A compound with a similar pyrrolidine ring but lacking the imidazole moiety.
1-(1-methyl-1H-imidazol-2-yl)ethanol: A compound with a similar structure but with an ethanol group instead of a pyrrolidine ring.
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in simpler compounds.
Properties
Molecular Formula |
C8H14ClN3O |
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Molecular Weight |
203.67 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H |
InChI Key |
QYQKHJOFDHQZJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)O.Cl |
Origin of Product |
United States |
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